molecular formula C23H17ClN2O4S B6509768 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902521-00-0

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B6509768
CAS No.: 902521-00-0
M. Wt: 452.9 g/mol
InChI Key: COSQDHKGDJFVKS-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, a chloro substituent at position 6, and an N-phenylacetamide moiety linked to the quinolinone core. The benzenesulfonyl group enhances electrophilicity and binding affinity to hydrophobic enzyme pockets, while the chloro substituent may improve metabolic stability compared to alkyl groups like ethyl . Synthesis typically involves chlorosulfonation of acetamide precursors under controlled conditions, as described in analogous protocols for sulfonyl chloride intermediates .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQDHKGDJFVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (Position 6) Molecular Weight (g/mol) Key Functional Groups Reported Activity/Application
Target Compound (This Work) Chloro 479.91 Benzenesulfonyl, N-phenylacetamide Not directly reported (inferred)
6-Ethyl Analogue Ethyl 492.01 Benzenesulfonyl, N-(4-Cl-Ph)acetamide Antimicrobial (hypothesized)
7-Chloro-1-Cyclopropyl-6-Fluoro Derivative Fluoro, Cyclopropyl 621.11 Sulfonamidoethyl, Benzyl ester Antibacterial (tested)
Diarylpyrimidine Derivatives Fluorophenyl (various) ~450–500 Pyrimidine, N-phenylacetamide HIV-1 RT inhibition (IC₅₀: 0.5–10 nM)

Key Observations :

  • Chloro vs. Ethyl at Position 6 : The chloro substituent in the target compound likely increases electronegativity and steric hindrance compared to the ethyl group in its analogue . This may enhance binding specificity to enzymatic targets but reduce solubility.
  • Sulfonyl Group Variations : The benzenesulfonyl group in the target compound differs from the trifluoromethylbenzenesulfonyl groups in (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride). The latter’s CF₃ group improves lipophilicity and membrane permeability but may introduce metabolic instability .

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